Isoschisandrin
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Overview
Description
Isoschisandrin is a natural product found in Schisandra chinensis with data available.
Scientific Research Applications
Biospecimen Studies in Biomedical Research
Isoschisandrin, as a component of Schizandra chinensis, has been studied in the context of biospecimen research. The National Disease Research Interchange (NDRI) has been instrumental in providing human biospecimens for diabetes research, which involves isolating pancreatic islet cells for scientific analysis. This type of research is relevant for studying compounds like this compound and their effects on human health, particularly in diseases like diabetes (Bell & Leinweber, 2015).
Nutritional and Health Monitoring
Nuclear and isotopic techniques, which are vital tools in nutritional and health research, can be applied to study the metabolism of important nutrients, including compounds like this compound. These methods are particularly useful for understanding the bioavailability and metabolic impact of such compounds in human health (Valencia & Iyengar, 2002).
Synthesis and Chemical Analysis
The total synthesis of this compound has been a subject of chemical research, highlighting the compound's importance in the field of organic chemistry. A study reported a 13-step synthesis of this compound, featuring a samarium(II) iodide-promoted coupling to assemble its eight-membered ring. This kind of research is crucial for understanding the chemical properties and potential applications of this compound in various scientific fields (Molander, George, & Monovich, 2003).
Applications in Biotechnology
This compound's role in biotechnology could be inferred from studies focusing on genetic engineering and biosensing technologies. These technologies, including isothermal amplification of nucleic acids and development of bioinformatics workflows, could potentially utilize this compound in various experimental settings, especially in studies related to gene expression, protein content, and other biological investigations (Zhao et al., 2015).
Properties
Molecular Formula |
C24H32O7 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(9R,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol |
InChI |
InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24-/m1/s1 |
InChI Key |
YEFOAORQXAOVJQ-YEBMWUKDSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@]1(C)O)OC)OC)OC)OC)OC)OC |
SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
schisandrin schizandrin schizandrol A wuweizisu A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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